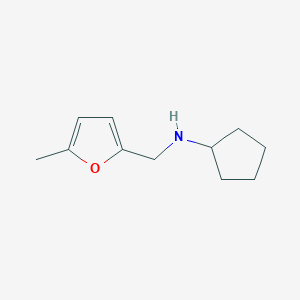![molecular formula C14H12F3N3O4 B6152987 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate CAS No. 2101607-63-8](/img/new.no-structure.jpg)
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and an oxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The trifluoromethyl group is introduced via nucleophilic substitution or other suitable methods. The final step involves the formation of the oxazinane ring, which can be synthesized through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and oxazinane derivatives, such as:
- 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxamide
- 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylic acid
Uniqueness
What sets 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate apart from similar compounds is its specific combination of functional groups and rings, which confer unique chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
2101607-63-8 |
|---|---|
Molecular Formula |
C14H12F3N3O4 |
Molecular Weight |
343.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



